molecular formula C15H20N4O3S B4725591 4-[(ethylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide

4-[(ethylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No. B4725591
M. Wt: 336.4 g/mol
InChI Key: NALOORAHDSUFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(ethylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a chemical compound that belongs to the class of sulfonamide compounds. It has been extensively studied for its potential use in medical research. This compound is known to have a wide range of biochemical and physiological effects, which makes it an important tool in various research fields.

Mechanism of Action

The mechanism of action of 4-[(ethylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is not fully understood. However, it is known to interact with various enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular function.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and antibacterial properties. This compound has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have an effect on the central nervous system, which makes it a potential tool for studying neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(ethylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments is its wide range of biochemical and physiological effects. This makes it an important tool in various research fields. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Additionally, it may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 4-[(ethylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One potential area of research is the development of new drugs based on this compound. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects. This compound may also be useful in studying the role of sulfonamide compounds in biological systems. Finally, more research is needed to fully understand the potential applications of this compound in various research fields.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in medical research. It has a wide range of biochemical and physiological effects, which makes it an important tool in various research fields. The synthesis method is relatively straightforward, and the compound has been well-documented in the scientific literature. However, more research is needed to fully understand its mechanism of action and potential off-target effects. Overall, this compound is a promising compound that has the potential to be an important tool in various scientific research applications.

Scientific Research Applications

4-[(ethylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been used in various scientific research applications. One of its primary uses is as a tool to study the role of sulfonamide compounds in biological systems. This compound has been shown to have a wide range of biochemical and physiological effects, which makes it an important tool in various research fields.

properties

IUPAC Name

4-(ethylsulfonylamino)-N-(3-imidazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-2-23(21,22)18-14-6-4-13(5-7-14)15(20)17-8-3-10-19-11-9-16-12-19/h4-7,9,11-12,18H,2-3,8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALOORAHDSUFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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